Brefeldin A

Catalog No.
S522010
CAS No.
20350-15-6
M.F
C16H24O4
M. Wt
280.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brefeldin A

CAS Number

20350-15-6

Product Name

Brefeldin A

IUPAC Name

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1

InChI Key

KQNZDYYTLMIZCT-KQPMLPITSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ascotoxin, Brefeldin A, Cyanein, Decumbin, NSC 89671, NSC-89671, NSC89671, Synergisidin

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O

The exact mass of the compound brefeldin A is 280.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107456. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of macrolide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brefeldin A (BFA) is a fungal macrolide lactone that serves as a cornerstone tool in cell biology for studying protein transport. Its primary, well-characterized mechanism is the reversible inhibition of protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. This action leads to the rapid, but reversible, disassembly of the Golgi complex and the redistribution of Golgi proteins into the ER. BFA achieves this by targeting and inhibiting a specific class of proteins known as guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (Arf) family of GTPases, preventing the formation of transport vesicles.

While other agents like Nocodazole and Monensin also disrupt Golgi structure, they are not direct substitutes for Brefeldin A due to fundamentally different mechanisms. Nocodazole acts by depolymerizing microtubules, which indirectly fragments the Golgi, whereas Monensin, a Na+/H+ ionophore, disrupts Golgi cisternae by altering pH. These alternative mechanisms affect different cellular pathways and lack the specific target engagement of BFA on Arf-GEFs. Even close analogs like Golgicide A (GCA) differ critically; GCA is highly specific for the Arf-GEF GBF1, whereas BFA inhibits a broader range of BFA-sensitive GEFs, including BIG1 and BIG2. This makes BFA the appropriate tool for broad inhibition of ER-to-Golgi transport, while GCA is suited for dissecting GBF1-specific pathways. This mechanistic specificity is critical for experimental reproducibility and correct interpretation of results.

Workflow Compatibility: Rapid and Fully Reversible Action Enables Dynamic Studies

Brefeldin A's effects are notably and rapidly reversible upon removal. In murine erythroleukemia cells, Golgi stacks began to reappear within 1 minute of BFA washout, with the organelle regaining its normal structure by 30 minutes. Similarly, in 3T3-L1 adipocytes, the BFA-induced redistribution of the GLUT4 transporter to the cell surface was reversed within 60-120 minutes of washout.

Evidence DimensionTime to structural recovery of Golgi after drug washout
Target Compound Data1 minute to initial reappearance; 30 minutes to full structural recovery
Comparator Or BaselinePre-treatment cellular state
Quantified DifferenceFull recovery within 30 minutes demonstrates high reversibility
ConditionsMurine erythroleukemia cells after treatment with BFA

This rapid reversibility is a key procurement differentiator, making BFA essential for experiments requiring precise temporal control over protein transport, such as synchronizing protein waves for kinetic analysis.

Target Selectivity: Broader Arf-GEF Inhibition Compared to Golgicide A

Brefeldin A provides broader inhibition of Arf-GEFs than newer, more targeted compounds like Golgicide A (GCA). In cellular assays, BFA treatment resulted in a ~75% decrease in activated Arf1-GTP levels. In the same assay, the highly specific GBF1 inhibitor GCA caused a more modest but significant decrease of 34%. This demonstrates BFA's action on multiple BFA-sensitive Arf-GEFs (e.g., GBF1, BIG1, BIG2), while GCA's effects are constrained primarily to GBF1.

Evidence DimensionInhibition of Arf1 activation (Arf1-GTP levels) in vivo
Target Compound Data~75% reduction
Comparator Or BaselineGolgicide A (GCA): 34% reduction
Quantified DifferenceBrefeldin A is more than twice as effective at reducing total cellular Arf1-GTP levels
ConditionsIn vivo Arf1-GTP pulldown assay in cellular extracts

For researchers needing a potent and general block of the secretory pathway, BFA is the more effective choice; for studies focused specifically on the role of GBF1, GCA offers higher target selectivity.

Handling and Formulation: High Solubility in Standard Laboratory Solvents

Brefeldin A exhibits excellent solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions essential for minimizing solvent artifacts in cell-based assays. Documented solubility is high in DMSO (20 mg/mL to 100 mg/mL) and ethanol (5 mg/mL to 25 mg/mL), while it is poorly soluble in water. This allows for small volumes of concentrated stock to be used in experiments, preserving the integrity of aqueous culture media.

Evidence DimensionSolubility in Dimethyl Sulfoxide (DMSO)
Target Compound Data20-100 mg/mL
Comparator Or BaselineWater (poorly soluble/slightly miscible)
Quantified DifferenceOrders of magnitude higher solubility in DMSO than in aqueous solutions
ConditionsStandard laboratory conditions

High solubility in DMSO and ethanol simplifies experimental setup, reduces the risk of compound precipitation, and minimizes the final solvent concentration in assays, which is critical for maintaining cell health and data validity.

Synchronizing Protein Transport for Kinetic Analysis

Leveraging its rapid and complete reversibility, Brefeldin A is the compound of choice for pulse-chase and other time-course experiments. Researchers can induce a transport block to accumulate newly synthesized proteins in the ER, then wash out the BFA to release a synchronized wave of proteins into the secretory pathway, allowing for precise kinetic measurements of subsequent transport and processing steps.

General Inhibition of the Secretory Pathway in Mechanistic Studies

When the experimental goal is to implement a robust, broad-spectrum blockade of ER-to-Golgi transport without needing to target a single, specific GEF, BFA is the appropriate tool. Its ability to inhibit multiple Arf-GEFs ensures a more comprehensive shutdown of this pathway compared to highly specific inhibitors like Golgicide A, making it ideal for confirming the role of the early secretory pathway in viral replication, toxin action, or cytokine secretion.

Intracellular Cytokine Staining in Flow Cytometry

In immunology workflows, BFA is used to trap cytokines within the cell for detection by intracellular staining. Compared to monensin, BFA can be more effective at retaining certain cytokines, such as TNF-α, and may exhibit lower cytotoxicity over prolonged incubations, making it a preferred choice for specific experimental panels and for preserving cell viability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.16745924 Da

Monoisotopic Mass

280.16745924 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XG0D35F9K6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95.24%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20350-15-6
60132-23-2

Wikipedia

Brefeldin_A

Dates

Last modified: 08-15-2023
1: Kaczmarek B, Verbavatz JM, Jackson CL. GBF1 and Arf1 function in vesicular trafficking, lipid homoeostasis and organelle dynamics. Biol Cell. 2017 Dec;109(12):391-399. doi: 10.1111/boc.201700042. Epub 2017 Nov 6. Review. PubMed PMID: 28985001.
2: Meena M, Gupta SK, Swapnil P, Zehra A, Dubey MK, Upadhyay RS. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis. Front Microbiol. 2017 Aug 8;8:1451. doi: 10.3389/fmicb.2017.01451. eCollection 2017. Review. PubMed PMID: 28848500; PubMed Central PMCID: PMC5550700.
3: Grimaldi G, Corda D, Catara G. From toxins to mammalian enzymes: the diversity of mono-ADP-ribosylation. Front Biosci (Landmark Ed). 2015 Jan 1;20:389-404. Review. PubMed PMID: 25553457.
4: Valente C, Luini A, Corda D. Components of the CtBP1/BARS-dependent fission machinery. Histochem Cell Biol. 2013 Oct;140(4):407-21. doi: 10.1007/s00418-013-1138-1. Epub 2013 Sep 1. Review. PubMed PMID: 23996193.
5: Pedrazzini E, Komarova NY, Rentsch D, Vitale A. Traffic routes and signals for the tonoplast. Traffic. 2013 Jun;14(6):622-8. doi: 10.1111/tra.12051. Epub 2013 Feb 25. Review. PubMed PMID: 23356396.
6: Makino M, Mukai T. [Enhanced activation of T lymphocytes by urease-deficient recombinant bacillus Calmette-Guérin producing heat shock protein 70-major membrane protein-II fusion protein]. Nihon Hansenbyo Gakkai Zasshi. 2012 Sep;81(3):199-203. Review. Japanese. PubMed PMID: 23012848.
7: Lim J, Simanek EE. Triazine dendrimers as drug delivery systems: from synthesis to therapy. Adv Drug Deliv Rev. 2012 Jun 15;64(9):826-35. doi: 10.1016/j.addr.2012.03.008. Epub 2012 Mar 20. Review. PubMed PMID: 22465784.
8: Vigil D, Cherfils J, Rossman KL, Der CJ. Ras superfamily GEFs and GAPs: validated and tractable targets for cancer therapy? Nat Rev Cancer. 2010 Dec;10(12):842-57. doi: 10.1038/nrc2960. Epub 2010 Nov 24. Review. PubMed PMID: 21102635; PubMed Central PMCID: PMC3124093.
9: Nickel W. Pathways of unconventional protein secretion. Curr Opin Biotechnol. 2010 Oct;21(5):621-6. doi: 10.1016/j.copbio.2010.06.004. Epub 2010 Jul 14. Review. PubMed PMID: 20637599.
10: Foulquier F. COG defects, birth and rise! Biochim Biophys Acta. 2009 Sep;1792(9):896-902. doi: 10.1016/j.bbadis.2008.10.020. Epub 2008 Nov 6. Review. PubMed PMID: 19028570.
11: Marie M, Sannerud R, Avsnes Dale H, Saraste J. Take the 'A' train: on fast tracks to the cell surface. Cell Mol Life Sci. 2008 Sep;65(18):2859-74. doi: 10.1007/s00018-008-8355-0. Review. PubMed PMID: 18726174.
12: Robinson DG, Jiang L, Schumacher K. The endosomal system of plants: charting new and familiar territories. Plant Physiol. 2008 Aug;147(4):1482-92. doi: 10.1104/pp.108.120105. Review. PubMed PMID: 18678740; PubMed Central PMCID: PMC2492610.
13: Arduino D, Silva D, Cardoso SM, Chaves S, Oliveira CR, Santos MA. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Front Biosci. 2008 May 1;13:6763-74. Review. PubMed PMID: 18508693.
14: Casanova JE. Regulation of Arf activation: the Sec7 family of guanine nucleotide exchange factors. Traffic. 2007 Nov;8(11):1476-85. Epub 2007 Sep 10. Review. PubMed PMID: 17850229.
15: Ohkura K. Exploring unique structures: flexibility is a significant factor in biological activity. Biol Pharm Bull. 2007 Jun;30(6):1025-36. Review. PubMed PMID: 17541149.
16: Belov GA, Ehrenfeld E. Involvement of cellular membrane traffic proteins in poliovirus replication. Cell Cycle. 2007 Jan 1;6(1):36-8. Epub 2007 Jan 11. Review. PubMed PMID: 17245115.
17: Chen ZW, Olsen RW. GABAA receptor associated proteins: a key factor regulating GABAA receptor function. J Neurochem. 2007 Jan;100(2):279-94. Epub 2006 Nov 2. Review. PubMed PMID: 17083446.
18: Lippincott-Schwartz J, Liu W. Insights into COPI coat assembly and function in living cells. Trends Cell Biol. 2006 Oct;16(10):e1-4. Epub 2006 Sep 7. Review. PubMed PMID: 16956762.
19: Zeghouf M, Guibert B, Zeeh JC, Cherfils J. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors. Biochem Soc Trans. 2005 Dec;33(Pt 6):1265-8. Review. PubMed PMID: 16246094.
20: Hervé JC, Sarrouilhe D. Connexin-made channels as pharmacological targets. Curr Pharm Des. 2005;11(15):1941-58. Review. PubMed PMID: 15974969.

Explore Compound Types